REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7].[ClH:13].[C:14]([C:16]1[CH:29]=[CH:28][C:19]([CH2:20][N:21]2[C:25]([CH:26]=[O:27])=[CH:24][N:23]=[CH:22]2)=[CH:18][C:17]=1[O:30][CH3:31])#[N:15]>>[ClH:13].[F:1][C:2]([F:11])([F:12])[O:3][C:4]1[CH:5]=[C:6]([N:7]2[CH2:19][CH2:20][NH:21][CH2:25][C:26]2=[O:27])[CH:8]=[CH:9][CH:10]=1.[ClH:13].[ClH:13].[F:1][C:2]([F:11])([F:12])[O:3][C:4]1[CH:5]=[C:6]([N:7]2[CH2:19][CH2:20][N:21]([CH2:26][C:25]3[N:21]([CH2:20][C:19]4[CH:28]=[CH:29][C:16]([C:14]#[N:15])=[C:17]([O:30][CH3:31])[CH:18]=4)[CH:22]=[N:23][CH:24]=3)[CH2:25][C:26]2=[O:27])[CH:8]=[CH:9][CH:10]=1 |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(OC=1C=C(N)C=CC1)(F)F
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
aldehyde
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=C(CN2C=NC=C2C=O)C=C1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography through silica gel (60%-100% acetone CH2Cl2) and conversion of the resulting white foam to its dihydrochloride salt
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC(OC=1C=C(C=CC1)N1C(CNCC1)=O)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.FC(OC=1C=C(C=CC1)N1C(CN(CC1)CC1=CN=CN1CC1=CC(=C(C=C1)C#N)OC)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |